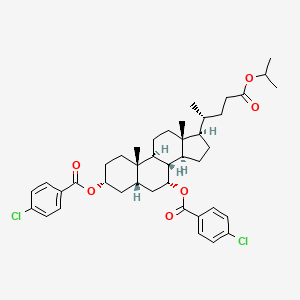
SARS-CoV-2-IN-64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-64 is a novel compound identified as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This enzyme is crucial for the replication of the virus, making it a significant target for antiviral drug development. The discovery of this compound represents a promising advancement in the fight against COVID-19, offering potential therapeutic benefits by inhibiting viral replication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-64 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s inhibitory activity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are utilized under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity against the main protease.
科学的研究の応用
SARS-CoV-2-IN-64 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the interaction between the compound and the main protease of SARS-CoV-2.
Medicine: Potential therapeutic agent for the treatment of COVID-19 by inhibiting viral replication.
Industry: Utilized in the development of antiviral drugs and in the study of viral resistance mechanisms.
作用機序
SARS-CoV-2-IN-64 exerts its effects by binding to the active site of the main protease (Mpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets include the catalytic dyad of cysteine and histidine residues within the protease, and the pathways involved are those related to viral replication and protein processing.
類似化合物との比較
Similar Compounds
Nirmatrelvir: Another inhibitor of the main protease, used in combination with ritonavir (Paxlovid).
Ensitrelvir: A recently approved Mpro inhibitor with a similar mechanism of action.
Uniqueness
SARS-CoV-2-IN-64 is unique due to its specific binding conformation and high selectivity for the main protease. Unlike other inhibitors, it adopts a U-shaped binding conformation, which allows for more effective inhibition of the protease’s activity .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in combating COVID-19 and other viral infections.
特性
分子式 |
C41H52Cl2O6 |
|---|---|
分子量 |
711.7 g/mol |
IUPAC名 |
[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-(4-chlorobenzoyl)oxy-10,13-dimethyl-17-[(2R)-5-oxo-5-propan-2-yloxypentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C41H52Cl2O6/c1-24(2)47-36(44)17-6-25(3)32-15-16-33-37-34(19-21-41(32,33)5)40(4)20-18-31(48-38(45)26-7-11-29(42)12-8-26)22-28(40)23-35(37)49-39(46)27-9-13-30(43)14-10-27/h7-14,24-25,28,31-35,37H,6,15-23H2,1-5H3/t25-,28+,31-,32-,33+,34+,35-,37+,40+,41-/m1/s1 |
InChIキー |
LTINXBMOJMQRDP-ZDLSVTSRSA-N |
異性体SMILES |
C[C@H](CCC(=O)OC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)Cl)C)OC(=O)C6=CC=C(C=C6)Cl)C |
正規SMILES |
CC(C)OC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)Cl)C)OC(=O)C6=CC=C(C=C6)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


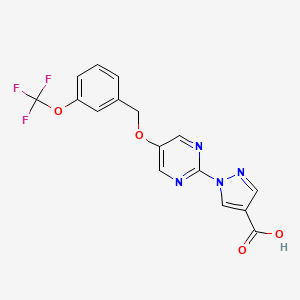

![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
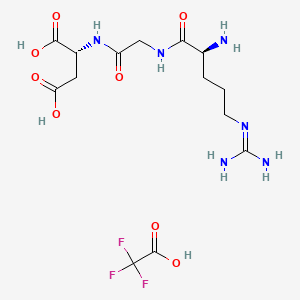
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
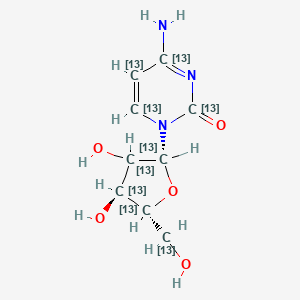
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
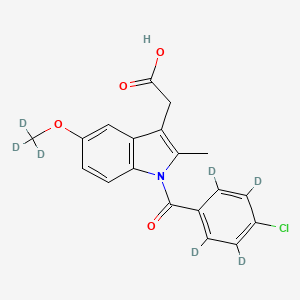
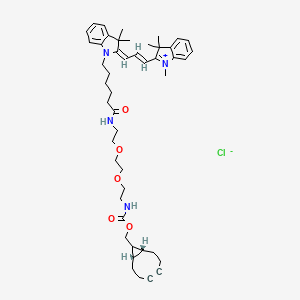
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
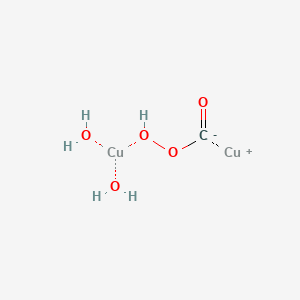
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
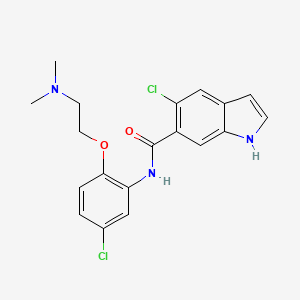
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
